Chemical properties of 2,3,5-Trichloro-4-methylbenzoic acid
Chemical properties of 2,3,5-Trichloro-4-methylbenzoic acid
An In-Depth Technical Guide to the Chemical Properties of 2,3,5-Trichloro-4-methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3,5-trichloro-4-methylbenzoic acid, designed for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer robust predictive insights into its properties, synthesis, and reactivity.
Introduction and Molecular Overview
2,3,5-Trichloro-4-methylbenzoic acid is a polychlorinated aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, heavily substituted with three electron-withdrawing chlorine atoms and one electron-donating methyl group. This unique substitution pattern dictates its chemical personality, influencing its acidity, reactivity, and potential biological activity. The strategic placement of these functional groups makes it a potentially valuable, albeit specialized, building block in organic synthesis.
Below is the chemical structure of 2,3,5-trichloro-4-methylbenzoic acid.
Caption: Chemical structure of 2,3,5-trichloro-4-methylbenzoic acid.
Physicochemical and Structural Properties
| Property | Value / Predicted Value | Source / Justification |
| IUPAC Name | 2,3,5-Trichloro-4-methylbenzoic acid | [1] |
| CAS Number | 89978-34-7 | [1] |
| Molecular Formula | C₈H₅Cl₃O₂ | [1] |
| Molecular Weight | 239.48 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Predicted) | Based on related compounds like p-toluic acid.[2] |
| Melting Point | 190-210 °C (Predicted) | Higher than p-toluic acid (180 °C)[3] due to increased molecular weight and intermolecular forces from chlorine atoms. |
| pKa | 2.5 - 3.5 (Predicted) | Lower than benzoic acid (~4.2) due to the strong inductive electron-withdrawing effect of the three chlorine atoms, which stabilizes the carboxylate anion.[4] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like acetone, ethanol, and ethyl acetate. (Predicted) | Similar to other substituted benzoic acids.[2] |
| SMILES | O=C(O)C1=CC(Cl)=C(C)C(Cl)=C1Cl | [1] |
Synthesis and Purification
A direct, published synthesis for 2,3,5-trichloro-4-methylbenzoic acid is not readily found. However, a plausible and robust synthetic route can be designed starting from the commercially available 4-methylbenzoic acid (p-toluic acid). The strategy involves the electrophilic chlorination of the aromatic ring. Due to the ortho,para-directing nature of the methyl group and the meta-directing nature of the carboxylic acid group, direct chlorination is expected to yield a mixture of isomers. A more controlled approach involves protecting the carboxylic acid as an ester to simplify the directing effects and facilitate purification.
A proposed synthetic workflow is outlined below.
Caption: Proposed multi-step synthesis workflow.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the esterification, chlorination, and hydrolysis of substituted benzoic acids.[5]
Step 1: Esterification of 4-Methylbenzoic Acid
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To a round-bottom flask, add 4-methylbenzoic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the mixture, remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methylbenzoate.
Step 2: Chlorination of Methyl 4-methylbenzoate
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas and strong acids.
-
Dissolve methyl 4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat).
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Add a Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃, ~0.1 eq).
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Bubble chlorine gas (Cl₂) through the solution at a controlled rate while stirring vigorously. The reaction is exothermic and may require cooling to maintain a temperature between 20-40 °C.
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Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the starting material and the formation of the trichlorinated product.
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Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen gas to remove excess Cl₂ and HCl.
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Wash the reaction mixture with water and sodium bisulfite solution to quench any remaining chlorine.
-
Isolate the crude chlorinated ester for the next step.
Step 3: Hydrolysis of Methyl 2,3,5-trichloro-4-methylbenzoate
-
To the crude ester, add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, >3.0 eq).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2, causing the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude 2,3,5-trichloro-4-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the spectroscopic features of 2,3,5-trichloro-4-methylbenzoic acid can be accurately predicted based on its structure and data from analogous compounds.[6][7][8]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Singlet (broad) | 1H | Acidic proton, chemical shift is concentration and solvent dependent. |
| Aromatic (Ar-H) | 7.8 - 8.2 | Singlet | 1H | The lone proton at the C6 position is deshielded by the adjacent carboxylic acid and chlorine atom. |
| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | 3H | The methyl group is attached to the aromatic ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 8 unique signals corresponding to each carbon atom in a distinct chemical environment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 170 | Typical range for aromatic carboxylic acids. |
| C1 (Ar-C-COOH) | 130 - 135 | Quaternary carbon attached to the carboxyl group. |
| C2 (Ar-C-Cl) | 132 - 138 | Quaternary, deshielded by chlorine. |
| C3 (Ar-C-Cl) | 134 - 140 | Quaternary, deshielded by chlorine. |
| C4 (Ar-C-CH₃) | 138 - 144 | Quaternary, attached to the methyl group. |
| C5 (Ar-C-Cl) | 130 - 136 | Quaternary, deshielded by chlorine. |
| C6 (Ar-C-H) | 128 - 132 | Tertiary carbon, shift influenced by adjacent substituents. |
| -CH₃ (Methyl) | 20 - 23 | Typical range for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carboxylic acid group and vibrations related to the substituted aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching |
| C=C (Aromatic) | 1550 - 1600 | Ring Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |
| C-Cl (Aryl Chloride) | 1000 - 1100 | Stretching |
Mass Spectrometry (MS)
In Electron Ionization (EI) Mass Spectrometry, the molecule will exhibit a characteristic molecular ion peak and distinct fragmentation patterns.
| m/z Value | Predicted Fragment | Rationale |
| 238 / 240 / 242 | [M]⁺ (Molecular Ion) | The isotopic pattern for three chlorine atoms (³⁵Cl and ³⁷Cl) will be prominent. The base peak will be at m/z 238. |
| 223 / 225 / 227 | [M - CH₃]⁺ | Loss of the methyl radical. |
| 203 / 205 / 207 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 193 / 195 / 197 | [M - COOH]⁺ | Loss of the carboxyl radical. |
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,3,5-trichloro-4-methylbenzoic acid is governed by its two main features: the carboxylic acid group and the heavily substituted, electron-deficient aromatic ring.
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Acidity : The presence of three strongly electron-withdrawing chlorine atoms significantly increases the acidity of the carboxylic acid compared to benzoic acid. This is due to the inductive stabilization of the resulting carboxylate anion. The molecule will readily deprotonate in the presence of a base to form the corresponding carboxylate salt.
-
Carboxylic Acid Reactions : The carboxyl group can undergo standard transformations.
-
Esterification : It can be converted to esters via Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide after conversion to the carboxylate salt.
-
Acyl Chloride Formation : Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) will convert the carboxylic acid to the more reactive 2,3,5-trichloro-4-methylbenzoyl chloride.[9] This acyl chloride is a key intermediate for synthesizing amides and esters under milder conditions.
-
-
Aromatic Ring Reactivity : The aromatic ring is highly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the three chlorine atoms and the carboxyl group make reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult.[10] The single remaining hydrogen at the C6 position is the most likely site for any potential substitution, but harsh conditions would be required. Conversely, the electron-poor nature of the ring could make it susceptible to nucleophilic aromatic substitution under specific conditions, although this is also challenging.
Potential Applications and Biological Significance
Specific applications for 2,3,5-trichloro-4-methylbenzoic acid are not widely documented, suggesting its primary role may be as a specialized intermediate in chemical synthesis. However, based on the activities of related compounds, several potential areas of interest can be inferred.
-
Synthetic Intermediate : Its dense functionalization makes it a candidate for the synthesis of complex molecules in agrochemicals, pharmaceuticals, or materials science, where a rigid, substituted aromatic core is desired.
-
Potential Biological Activity : Many chlorinated aromatic compounds exhibit potent biological effects.
-
Herbicidal/Agrochemical : Chlorinated phenoxyacetic and benzoic acids are well-known classes of herbicides.[11] The subject compound could be investigated for similar properties.
-
Antimicrobial Activity : Benzoic acid and its derivatives are used as preservatives due to their antimicrobial properties. Halogenation can sometimes enhance this activity.[12]
-
Pharmaceutical Scaffolding : The substituted benzoic acid motif is common in drug molecules. This compound could serve as a fragment or starting material in a drug discovery program.
-
Safety, Handling, and Disposal
No specific safety data sheet (SDS) is available for this compound. The following guidance is based on the known hazards of related chlorinated organic acids and should be treated as a necessary minimum standard.[13][14]
-
Predicted Hazards (GHS Classification) :
-
Acute Toxicity, Oral : May be harmful if swallowed.
-
Skin Corrosion/Irritation : Likely to cause skin irritation.
-
Serious Eye Damage/Eye Irritation : Likely to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection : Handle in a well-ventilated chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.
-
-
Handling and Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Avoid generating dust.
-
Keep away from strong bases and oxidizing agents.
-
Wash hands thoroughly after handling.
-
-
Disposal :
-
Dispose of in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste. Do not dispose of down the drain.
-
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Koczoń, P., Barańska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
- Zhang, J., et al. (2019). Atom-efficient chlorination of benzoic acids with PCl₃ generating acyl chlorides. Journal of Chemical Research, 43(5-6), 205–210.
- Supporting Information. (n.d.).
- Pearson, D. E., & Cowan, D. (n.d.). Pentachlorobenzoic acid. Organic Syntheses.
- Quora. (2024). Why is benzoic acid less reactive than benzene?
- Advanced ChemBlocks. (n.d.). 2,3,5-trichloro-4-methylbenzoic acid.
- PubChem. (n.d.). 4-Chlorobenzoic Acid.
- NIST. (n.d.). Benzoic acid, 2-chloro-.
- Szymańska, E., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(15), 4993.
- OxyChem. (n.d.). Chlorinated Organics Handbook.
- Getoff, N., & Solar, S. (2007). Reactivity of H Atoms and Hydrated Electrons with Chlorobenzoic Acids. Radiation Physics and Chemistry.
- Pan, X., et al. (2017). Reactions of hydroxyl radicals with benzoic acid and benzoate. Physical Chemistry Chemical Physics, 19(30), 19993-20003.
- Paris, D. F., & Lewis, D. L. (1973). Microbial Transformation of Esters of Chlorinated Carboxylic Acids. Applied Microbiology, 25(2), 317-321.
- Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Google Patents. (n.d.). Process for the production of p-monochloromethyl benzoic acid.
- Ciesla, M., & Kleszczynska, H. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(15), 4485.
- Google Patents. (n.d.). Preparation method of 3,5-dichloro-4-methylbenzoic acid.
- Wikipedia. (n.d.). p-Toluic acid.
- University of the West Indies. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
- Sigma-Aldrich. (n.d.). 4-Methylbenzoic acid for synthesis.
Sources
- 1. 2,3,5-trichloro-4-methylbenzoic acid 95% | CAS: 89978-34-7 | AChemBlock [achemblock.com]
- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Methylbenzoic acid for synthesis 99-94-5 [sigmaaldrich.com]
- 4. asianjournalofphysics.com [asianjournalofphysics.com]
- 5. patents.google.com [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. oxychem.com [oxychem.com]
- 14. ecolink.com [ecolink.com]
